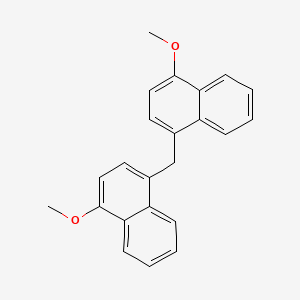
1,1'-Methylenebis(4-methoxynaphthalene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(4-methoxynaphthalene) is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, characterized by the presence of methylene and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-methoxynaphthalene) typically involves the reaction of 4-methoxynaphthalene with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methylene group bridges two 4-methoxynaphthalene units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(4-methoxynaphthalene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
1,1’-Methylenebis(4-methoxynaphthalene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(4-methoxynaphthalene) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Methylenebis(4-methylphenol): Similar structure but with methyl groups instead of methoxy groups.
1,1’-Methylenebis(4-isopropylphenol): Contains isopropyl groups instead of methoxy groups.
1,1’-Methylenebis(4-tert-butylphenol): Features tert-butyl groups in place of methoxy groups.
Uniqueness
1,1’-Methylenebis(4-methoxynaphthalene) is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility in organic solvents and provide sites for further chemical modification, making this compound versatile for various applications .
Propriétés
Numéro CAS |
2388-43-4 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-methoxy-4-[(4-methoxynaphthalen-1-yl)methyl]naphthalene |
InChI |
InChI=1S/C23H20O2/c1-24-22-13-11-16(18-7-3-5-9-20(18)22)15-17-12-14-23(25-2)21-10-6-4-8-19(17)21/h3-14H,15H2,1-2H3 |
Clé InChI |
ROHJMGHDYHGGIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


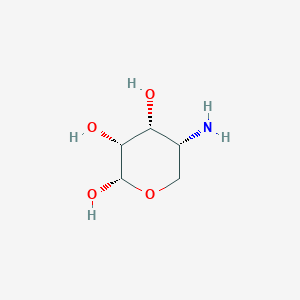
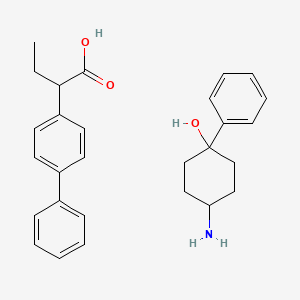
![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
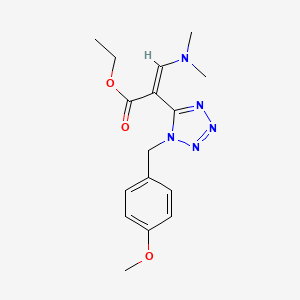
![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
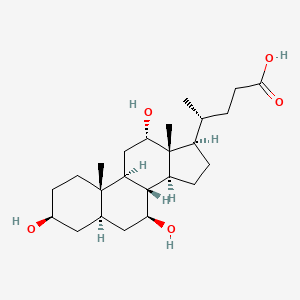
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
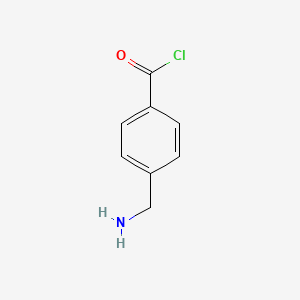
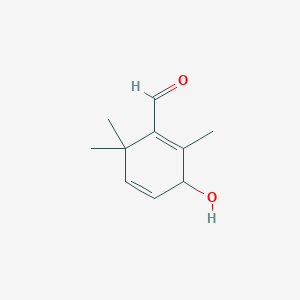
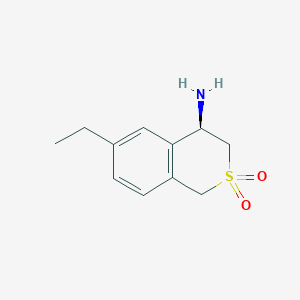
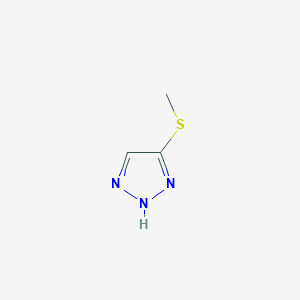
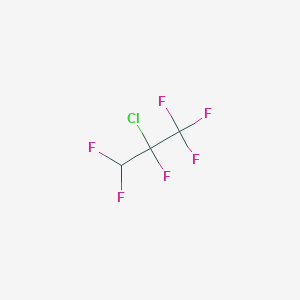
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
